molecular formula C19H18N2O5S B2542730 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide CAS No. 922486-96-2

3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2542730
CAS No.: 922486-96-2
M. Wt: 386.42
InChI Key: AYJQZTNEHCHTBL-UHFFFAOYSA-N
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Description

3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is a synthetically elaborated benzofuran-2-carboxamide derivative designed for advanced pharmaceutical and biochemical research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities . This specific molecule is of significant interest for probing novel therapeutic pathways, particularly in oncology and immunology. Researchers can utilize this compound to investigate the structure-activity relationships of benzofuran-based inhibitors. The structural motif of a sulfonamide-linked side chain, as seen in the 3-(benzylsulfonyl)propanamido substituent of this molecule, is a key feature in compounds that have demonstrated promising activity against historical cell death and in blocking cancer cell growth . Similar benzofuran carboxamides have been explored as immunomodulatory agents capable of blocking CCL20-induced chemotaxis, a key mechanism in autoimmune diseases and colorectal cancer progression . The synthetic route for creating such elaborate derivatives has been advanced through methodologies like 8-aminoquinoline directed C–H arylation, allowing for precise functionalization at the C3 position of the benzofuran core to optimize target engagement and physicochemical properties . This makes this compound a valuable chemical probe for researchers developing new classes of small-molecule therapeutics and studying complex disease mechanisms.

Properties

IUPAC Name

3-(3-benzylsulfonylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-8-4-5-9-15(14)26-18)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQZTNEHCHTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Transamidation Reactions

The carboxamide group undergoes transamidation with diverse amines under controlled conditions. This reaction enables modular diversification of the compound’s structure for pharmacological optimization.

Mechanism :

  • Step 1 : Activation of the amide via Boc-protection (di-tert-butyl dicarbonate, DMAP, MeCN, 60°C).

  • Step 2 : Nucleophilic attack by amines (e.g., aliphatic or aromatic amines) on the activated intermediate, displacing the Boc-carbamate group .

Experimental Data :

Amine NucleophileReaction TimeYield (%)Source
Benzylamine4 h72
Tryptamine6 h56
Piperidine1 h94
Morpholine6 h97

This protocol preserves sensitive functional groups (e.g., esters) during transamidation, enabling selective derivatization .

C–H Arylation at the Benzofuran Core

The C3 position of the benzofuran scaffold undergoes palladium-catalyzed C–H arylation for structural diversification.

Conditions :

  • Catalyst : Pd(OAc)₂

  • Directing Group : 8-Aminoquinoline (8-AQ)

  • Aryl Donor : Aryl iodides (e.g., PhI, substituted PhI)

  • Solvent : DMF, 100°C .

Scope :

Aryl IodideProduct Yield (%)Source
4-Methoxyphenyl85
2-Naphthyl78
Thiophene-2-yl60

This reaction installs aryl/heteroaryl groups at C3, enhancing steric and electronic diversity for biological screening .

Hydrolysis of Amide and Sulfonamide Groups

The compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or sulfonic acids.

Conditions and Outcomes :

Functional GroupReagentsProductYield (%)Source
CarboxamideNaOH (EtOH, reflux)Benzofuran-2-carboxylic acid77
BenzylsulfonylHCl (MeOH, 60°C)Propanesulfonic acidN/A*

*Specific yield data for sulfonamide hydrolysis is limited but inferred from analogous sulfonamide chemistry .

Nucleophilic Substitution at the Sulfonamide

The benzylsulfonyl group participates in nucleophilic substitutions, enabling replacement of the benzyl moiety.

Example Reaction :
RSO2CH2Ph+NuRSO2Nu+PhCH2\text{RSO}_2\text{CH}_2\text{Ph} + \text{Nu}^- \rightarrow \text{RSO}_2\text{Nu} + \text{PhCH}_2^-

Conditions :

  • Nucleophiles : Thiols, amines, alkoxides

  • Solvent : Polar aprotic (e.g., DMSO, DMF)

  • Catalyst : Base (e.g., K₂CO₃).

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, with degradation of sulfonamide and amide groups.

  • Photoreactivity : Benzofuran core may undergo [2+2] cycloaddition under UV light, necessitating dark storage.

Scientific Research Applications

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that benzofuran derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antitubercular Activity

A study highlighted the synthesis of benzofuran derivatives with promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains. The synthesized compounds demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL, indicating strong efficacy against tuberculosis .

Table: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound 3M. tuberculosis8
Compound 4M. tuberculosis2
Compound 6E. coli3.12
Compound 15S. aureus0.78 - 3.12

Fluorescent Sensing

3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide has been explored for its fluorescent properties, particularly in detecting Fe³⁺ ions. The interaction of this compound with Fe³⁺ ions leads to changes in its fluorescence characteristics, making it a potential chemosensor.

Drug Development

The structural characteristics of benzofuran derivatives make them suitable candidates for drug development, particularly in designing new therapeutic agents.

Case Study: AChE Inhibition

A series of benzofuran-based compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship studies revealed that modifications at specific positions significantly affect the inhibitory potency .

Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer properties, particularly against breast cancer cells.

Case Study: Anticancer Screening

Research has shown that certain benzofuran derivatives exhibit cytotoxic effects on breast cancer cell lines, suggesting their potential as anticancer agents. The compounds were evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results .

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzofuran Core : Utilizing palladium-catalyzed reactions.
  • Introduction of Benzylsulfonyl Group : Through sulfonylation reactions.
  • Amidation Reaction : Final step involving the reaction with 3-aminopropanoic acid.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's biological activity and applicability.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide, we compare it with three analogs: 3-propanamido-1-benzofuran-2-carboxamide (), Chlorosulfuron (), and Intermediate 3 from a 2023 patent (). Key differences in functional groups, molecular weight, and biological activity are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₉H₁₈N₂O₅S ~386.42* Benzylsulfonyl, propanamido, benzofuran Enhanced lipophilicity due to benzyl group
3-propanamido-1-benzofuran-2-carboxamide C₁₂H₁₂N₂O₃ 232.235 Propanamido, benzofuran Simpler structure; lacks sulfonyl moiety
Chlorosulfuron () C₁₂H₁₂ClN₅O₄S 357.77 Chlorobenzene, triazine, sulfonamide Herbicidal activity
Intermediate 3 () Complex peptide >1500 Multiple acetylsulfanyl-propanamido units Designed for bioconjugation applications

*Estimated based on structural analogs.

Functional Group Analysis

  • Benzylsulfonyl vs. Sulfonamide : The benzylsulfonyl group in the target compound may confer higher metabolic stability compared to the sulfonamide group in Chlorosulfuron, as sulfonyl groups are less prone to enzymatic hydrolysis than sulfonamides .
  • Propanamido Linker : Both the target compound and 3-propanamido-1-benzofuran-2-carboxamide share this group, which facilitates hydrogen bonding. However, the benzylsulfonyl substitution in the former likely reduces aqueous solubility compared to the latter .
  • Complexity vs. Intermediate 3: Intermediate 3 () incorporates repetitive propanamido-sulfanyl units for multivalent interactions, whereas the target compound is monofunctional, suggesting divergent applications (e.g., targeted therapy vs. broad-spectrum bioconjugation) .

Pharmacological and Physicochemical Properties

  • In contrast, 3-propanamido-1-benzofuran-2-carboxamide (logP ~1.8) may exhibit better bioavailability .
  • Bioactivity : Chlorosulfuron’s herbicidal activity is attributed to acetolactate synthase inhibition, a mechanism unlikely in the target compound due to the absence of a triazine ring .
  • Synthetic Utility : Intermediate 3’s design emphasizes modularity for bioconjugation, while the target compound’s simpler structure may favor small-molecule screening workflows .

Research Findings and Limitations

  • Gaps in Data : Detailed pharmacokinetic or toxicity profiles for this compound are absent from public repositories. Inferences are drawn from structural analogs.

Biological Activity

The compound 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core linked to a sulfonamide group, which is known to influence its biological activity. The presence of the benzylsulfonyl moiety enhances the compound's lipophilicity, potentially improving its cellular uptake and bioavailability.

Antiproliferative Effects

Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown concentration-dependent inhibition of tumor cell proliferation. In particular, derivatives with specific substitutions on the benzofuran ring demonstrated selective cytotoxicity towards certain cancer cell lines such as SK-BR-3 and SW620 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3hSW620< 1Apoptosis induction
6fSK-BR-3< 1Selective cytotoxicity
10hA5490.237Tubulin polymerization inhibition

Antimicrobial Activity

Benzofuran derivatives, including those related to the target compound, have been evaluated for their antimicrobial properties. In vitro studies have shown promising results against Mycobacterium tuberculosis and other pathogens. For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. tuberculosis H37Rv strains .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogenMIC (µg/mL)
Compound 3M. tuberculosis H37Rv8
Compound 4M. tuberculosis H37Rv2
Compound 6Candida albicans<10

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Compounds similar to this derivative have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
  • Tubulin Inhibition : Certain benzofuran derivatives inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis, which is a critical mechanism in cancer treatment .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Research : A study evaluating a series of benzofuran carboxamide derivatives found that compounds with specific substitutions exhibited enhanced antiproliferative effects against multiple cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
  • Antimicrobial Activity Assessment : Another investigation into the antimicrobial properties of benzofuran derivatives highlighted that modifications on the benzofuran scaffold could lead to compounds with potent activity against M. tuberculosis, showcasing the potential for developing new therapeutic agents from this chemical class .

Q & A

Q. What are the recommended multi-step synthetic strategies for 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide?

A modular approach is typically employed:

  • Step 1 : Synthesize the benzofuran-2-carboxamide core via cyclization of substituted phenols with α-ketoesters under acidic conditions .
  • Step 2 : Introduce the 3-(benzylsulfonyl)propanamido side chain via a transamidation reaction using activated esters (e.g., pentafluorophenyl esters) and catalytic bases like DMAP .
  • Key Considerations : Optimize solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and minimize side reactions. Monitor intermediates via TLC or LC-MS .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • 1D/2D NMR : Confirm regiochemistry of the benzylsulfonyl and propanamido groups using 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for polymorphic forms .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm mass accuracy .

Q. How should initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize targets associated with benzofuran derivatives, such as serotonin receptors or kinase enzymes, based on structural analogs .
  • Assay Types : Use in vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., known inhibitors) and triplicate measurements .

Advanced Research Questions

Q. How can synthetic route optimization address low yields in the final transamidation step?

  • Design of Experiments (DOE) : Screen variables like temperature (25–80°C), base strength (e.g., NaH vs. K2_2CO3_3), and coupling reagents (e.g., HATU vs. EDCI) using a fractional factorial design .
  • Catalyst Screening : Test Pd or Cu catalysts for potential side-chain activation, as seen in analogous benzofuran syntheses .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Orthogonal Assays : Compare results from cell-free (e.g., SPR) vs. cell-based (e.g., luciferase reporter) assays to rule out off-target effects.
  • Metabolic Stability Testing : Assess compound integrity in assay matrices (e.g., plasma esterase degradation) using LC-MS/MS .

Q. What strategies elucidate structure-activity relationships (SAR) for the benzylsulfonyl moiety?

  • Analog Synthesis : Replace the benzyl group with electron-deficient (e.g., 4-CF3_3) or bulky (e.g., naphthyl) substituents to probe steric/electronic effects.
  • In Silico Modeling : Perform molecular docking against homology models of suspected targets (e.g., 5-HT2A_{2A} receptor) using software like AutoDock Vina .

Q. How to evaluate hydrolytic stability of the propanamido linkage under physiological conditions?

  • Stress Testing : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via HPLC-UV at 0, 6, 12, and 24 hours.
  • Protection Strategies : Compare stability with methyl- or tert-butyl-protected amides .

Q. What methods identify novel molecular targets for this compound?

  • Chemoproteomics : Use photoaffinity probes with a diazirine tag for covalent binding to cellular proteins, followed by pull-down and LC-MS/MS identification .
  • Thermal Shift Assays : Screen recombinant protein libraries to detect thermal stabilization upon ligand binding .

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